![molecular formula C18H21N3OS B2800756 1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine CAS No. 1170019-68-7](/img/structure/B2800756.png)
1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine is a compound that combines a piperazine moiety with a thiazole ring, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula C16H20N2OS and molecular weight of 300.41 g/mol. The compound features a benzoyl group attached to a piperazine ring, which is further substituted with a cyclopropylthiazole moiety.
Antibacterial Activity
Research indicates that compounds containing piperazine and thiazole rings exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that the incorporation of electron-donating or electron-withdrawing groups on the piperazine ring can enhance antibacterial activity. Specifically, compounds similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial effects, this compound may also possess antifungal properties. Studies on related thiazole-containing compounds have indicated that they can inhibit the growth of fungi such as Candida albicans. The structure-activity relationship (SAR) suggests that modifications in the thiazole or piperazine components can significantly influence antifungal efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing thiazole rings often act by inhibiting key enzymes in bacterial and fungal metabolism.
- Membrane Disruption : Some derivatives may disrupt microbial cell membranes, leading to cell lysis.
- Receptor Interaction : The piperazine moiety may facilitate interactions with specific receptors involved in microbial pathogenesis or viral entry.
Case Studies
Several case studies highlight the biological activity of related compounds:
Case Study 1: Antibacterial Efficacy
In a study evaluating various piperazine derivatives, one compound demonstrated a significant zone of inhibition against E. coli and S. aureus, with an inhibition zone measuring up to 24 mm . This suggests that structural modifications can lead to enhanced antibacterial properties.
Case Study 2: Antifungal Potential
A series of thiazole-piperazine hybrids were synthesized and tested against C. albicans, showing promising antifungal activity with MIC values comparable to established antifungal agents . This indicates that incorporating thiazole into piperazine frameworks may yield effective antifungal agents.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1-benzoyl-4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine has shown promise in several pharmacological areas:
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and piperazine structures exhibit significant anticancer properties. For instance, a library of benzothiazole-piperazine conjugates was assessed for their antiproliferative activity against various cancer cell lines, including MCF7 and HCT116. Many synthesized compounds displayed moderate to potent activity, suggesting that the incorporation of the thiazole moiety enhances anticancer efficacy .
Antimicrobial Properties
Research indicates that derivatives of benzothiazole and piperazine possess notable antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 10 µg/mL to 15 µg/mL for Staphylococcus aureus and Pseudomonas aeruginosa, respectively . This suggests that this compound may also exhibit similar antimicrobial effects.
Anticonvulsant Activity
Thiazole derivatives have been reported to possess anticonvulsant properties. Compounds with similar structures have shown efficacy in animal models of seizures, indicating that this compound could be explored for its potential in treating epilepsy .
Case Studies
Several studies have documented the efficacy of compounds related to this compound:
Case Study 1: Anticancer Screening
In a study published in Pharmaceutical Research, novel benzothiazole-piperazine hybrids were synthesized and tested against multiple cancer cell lines. The majority exhibited significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Evaluation
A comparative analysis of antimicrobial activity revealed that compounds structurally related to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced antimicrobial potency .
Eigenschaften
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(15-4-2-1-3-5-15)21-10-8-20(9-11-21)12-17-19-16(13-23-17)14-6-7-14/h1-5,13-14H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTHMNZXYUNHPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.